Bucillamine

Descripción general

Descripción

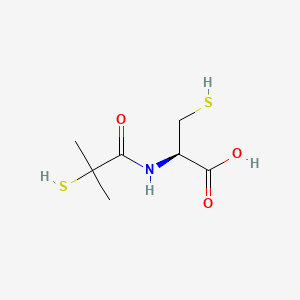

La bucillamina es un derivado de la cisteína con dos grupos tiol, lo que la convierte en un potente donante de tiol. Se desarrolló a partir de la tiopronina y se utiliza principalmente como agente antirreumático. La bucillamina se ha prescrito para el tratamiento de la artritis reumatoide en Japón y Corea del Sur durante más de 30 años. También se está investigando su potencial para tratar otras afecciones, como la COVID-19, debido a sus propiedades antioxidantes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La bucillamina se sintetiza a través de un proceso de varios pasos que involucra la reacción de la cisteína con otros reactivos químicos para introducir los grupos tiol. Las rutas de síntesis específicas y las condiciones de reacción son propiedad y no se publican ampliamente en la literatura abierta.

Métodos de Producción Industrial: La producción industrial de bucillamina implica la síntesis química a gran escala bajo condiciones controladas para garantizar la pureza y la consistencia. El proceso generalmente incluye pasos como la cristalización, la filtración y el secado para obtener el producto final en una forma estable adecuada para uso farmacéutico .

Tipos de Reacciones:

Oxidación: La bucillamina puede sufrir reacciones de oxidación debido a sus grupos tiol, formando enlaces disulfuro.

Reducción: También puede participar en reacciones de reducción, donde los enlaces disulfuro se rompen para regenerar los grupos tiol.

Sustitución: La bucillamina puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.

Reducción: Se utilizan agentes reductores como el ditiotreitol y la tris(2-carboxietil)fosfina.

Sustitución: Se pueden usar varios nucleófilos en condiciones suaves para lograr reacciones de sustitución.

Productos Principales:

Oxidación: Derivados disulfuro de bucillamina.

Reducción: Bucillamina regenerada con grupos tiol libres.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

La bucillamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como agente reductor y un donante de tiol en varias reacciones químicas.

Biología: Investigado por su papel en la protección de las células contra el estrés oxidativo y la lesión por reperfusión.

Medicina: Utilizado en el tratamiento de la artritis reumatoide y se está estudiando su potencial para tratar la COVID-19 y otras afecciones inflamatorias.

Industria: Empleado en la síntesis de otros compuestos farmacéuticos y como antioxidante en varios procesos industriales

Mecanismo De Acción

La bucillamina ejerce sus efectos principalmente a través de sus grupos tiol, que pueden donar electrones para neutralizar las especies reactivas del oxígeno. Esta propiedad antioxidante ayuda a reducir el estrés oxidativo y prevenir el daño celular. La bucillamina también repone los niveles de glutatión, mejorando los mecanismos de defensa naturales del cuerpo contra la lesión oxidativa. Los objetivos moleculares incluyen varias enzimas y proteínas involucradas en las vías de estrés oxidativo .

Compuestos Similares:

Acetilcisteína: Otro donante de tiol utilizado como agente mucolítico y en el tratamiento de la sobredosis de acetaminofén.

Tiopronina: Un derivado de la cisteína similar a la bucillamina, utilizado en el tratamiento de la cistinuria.

Glutatión: Un antioxidante natural en el cuerpo.

Singularidad de la Bucillamina: La bucillamina es única debido a su mayor potencia como donante de tiol en comparación con la acetilcisteína. Es aproximadamente 16 veces más potente en la restauración de los niveles de glutatión, lo que la hace más efectiva en la reducción del estrés oxidativo. Además, sus dos grupos tiol brindan capacidades antioxidantes mejoradas, lo que la convierte en un compuesto valioso en aplicaciones médicas e industriales .

Comparación Con Compuestos Similares

Acetylcysteine: Another thiol donor used as a mucolytic agent and in the treatment of acetaminophen overdose.

Tiopronin: A cysteine derivative similar to bucillamine, used in the treatment of cystinuria.

Glutathione: A naturally occurring antioxidant in the body.

Uniqueness of this compound: this compound is unique due to its higher potency as a thiol donor compared to acetylcysteine. It is approximately 16-fold more potent in restoring glutathione levels, making it more effective in reducing oxidative stress. Additionally, its dual thiol groups provide enhanced antioxidant capabilities, making it a valuable compound in both medical and industrial applications .

Actividad Biológica

Bucillamine is a thiol-containing compound primarily recognized for its role as a disease-modifying antirheumatic drug (DMARD) in the management of rheumatoid arthritis (RA). Beyond its use in RA, recent studies have highlighted its diverse biological activities, including antioxidant properties, protective effects against drug-induced toxicity, and potential applications in other medical conditions. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound exhibits several biological activities primarily through its antioxidant properties. It acts as a precursor to glutathione (GSH), enhancing intracellular levels of this crucial antioxidant. The mechanism involves:

- Induction of Nrf2 Pathway : this compound promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus, leading to increased expression of γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSS) .

- Reduction of Oxidative Stress : It significantly reduces oxidative stress by increasing GSH levels and inducing heme oxygenase 1 (HO-1) and superoxide dismutase 2 (SOD2), although some studies suggest that its protective effects may occur independently of HO-1 and SOD2 enzymatic activity .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| Nrf2 Activation | Induces expression of antioxidant enzymes |

| GSH Precursor | Increases intracellular GSH levels |

| Oxidative Stress Reduction | Decreases reactive oxygen species (ROS) levels |

| Cytoprotection | Protects against drug-induced cytotoxicity |

Rheumatoid Arthritis

This compound has been extensively studied for its efficacy in treating RA. A long-term observational cohort study indicated that this compound provided better responses compared to standard DMARDs like methotrexate and sulfasalazine, particularly in male patients and those with shorter disease duration .

Case Study: this compound-Induced Membranous Nephropathy

A notable case involved a 76-year-old female patient who developed membranous nephropathy (MN) after starting this compound therapy for RA. The renal biopsy revealed crescentic glomerulonephritis, prompting the discontinuation of this compound. The patient's renal function improved post-therapy, highlighting a potential adverse effect of this compound that necessitates monitoring .

Neuroprotective Effects

Recent investigations suggest that this compound may offer neuroprotective benefits. A study indicated that it is a more effective antioxidant than N-acetylcysteine (NAC) and could enhance the effectiveness of anticonvulsant therapies by protecting GABA(A) receptors during seizure activity .

Table 2: Clinical Findings on this compound

| Study Focus | Findings |

|---|---|

| Efficacy in RA | Higher response rates compared to methotrexate and sulfasalazine |

| Adverse Effects | Associated with MN and renal dysfunction |

| Neuroprotection | Potential to enhance anticonvulsant efficacy |

Cisplatin-Induced Ototoxicity

This compound has shown protective effects against cisplatin-induced ototoxicity. In studies involving auditory cells from rats, pretreatment with this compound significantly suppressed caspase activation and free radical production, indicating its potential as a protective agent against chemotherapy-induced hearing loss .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests a favorable safety margin when used appropriately. However, continued monitoring for renal function is advised due to reported cases of nephrotoxicity associated with its use .

Análisis De Reacciones Químicas

Redox Reactions and Glutathione Modulation

Bucillamine enhances intracellular glutathione (GSH) levels while suppressing oxidized glutathione (GSSG) formation through thiol-disulfide exchange mechanisms .

| Experimental Model | GSH Increase (Fold) | GSSG Reduction (Fold) | Citation |

|---|---|---|---|

| Normal Liver Tissue | 8× | 6–11× | |

| Steatotic Liver Tissue | 3× | 8× | |

| Cisplatin-Treated HEI-OC1 | N/A | ROS reduced by 65.4% |

Mechanism :

-

Direct donation of thiol groups to regenerate GSH from GSSG.

-

Inhibition of GSH oxidation during oxidative stress via competitive electron transfer.

Free Radical Scavenging

This compound neutralizes reactive oxygen species (ROS) and nitric oxide (NO) through direct thiol-radical interactions .

Key Findings from In Vitro Hyaluronan Degradation Studies :

| Parameter | Without this compound | With this compound (Pre-treatment) | With this compound (Delayed) |

|---|---|---|---|

| Dynamic Viscosity Reduction | 64.3% | 0% (Rheopexy observed) | 7.0% |

| Molar Mass (M<sub>w</sub>) | 247.9 kDa | 563.5 kDa | 609.8 kDa |

| Hydroxyl Radical Scavenging | – | 100% inhibition | Partial inhibition |

Reaction Pathway :

Metal Ion Interactions

This compound chelates Cu(II) ions, preventing Fenton-like reactions that generate hydroxyl radicals .

Experimental Evidence :

-

In the presence of 100 μM this compound:

-

Complete inhibition of hyaluronan degradation induced by Cu(II)/ascorbate systems.

-

Reduction in chemiluminescence intensity by 89% (indicating suppressed hydroperoxide formation).

-

Cellular Antioxidant Mechanisms

In cisplatin-treated HEI-OC1 cells, this compound:

-

Prevented mitochondrial membrane depolarization (JC-1 assay: 92% viability vs. 43% in cisplatin-only controls).

Structural Stability Under Oxidative Stress

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

-

Thermal Stability : Residual mass at 350°C increased from 45.6% (native HA) to 54.8% with this compound .

-

Oxidative Resistance : Exotherm peaks shifted to higher temperatures (ΔT = +28°C in oxygen atmosphere).

Pharmacological Implications

This compound’s dual thiol configuration and low molecular weight enable rapid cellular uptake, making it effective in pathologies involving oxidative stress and metal-mediated toxicity. Its ability to modulate redox equilibria while maintaining structural integrity under harsh conditions underscores its therapeutic versatility.

Propiedades

IUPAC Name |

(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFHZCUKUDDBC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048587 | |

| Record name | Bucillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65002-17-7 | |

| Record name | Bucillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucillamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bucillamine exert its therapeutic effects?

A1: this compound acts through multiple mechanisms:

- Antioxidant activity: As a potent thiol donor, it replenishes glutathione (GSH), a crucial intracellular antioxidant, thereby combating oxidative stress [, , , ]. This compound exhibits a higher potency as a thiol donor compared to N-acetylcysteine [].

- Immunomodulation: It demonstrates immunomodulatory effects by suppressing T cell function [, , ]. Specifically, this compound inhibits T cell proliferation, cytokine production (particularly Th1 cytokines), and transendothelial migration [, ]. It can also induce an increase in CD4+CD45RA+ T cells while decreasing CD4+CD45RO+, CD8+HLA-DR+, CD5+ B cells [].

- Anti-angiogenic activity: this compound can inhibit vascular endothelial growth factor (VEGF) production, contributing to its anti-angiogenic effects []. This property makes it potentially useful for treating conditions like choroidal neovascularization [, ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have employed techniques like high-performance liquid chromatography (HPLC) with fluorescence detection [] and gas chromatography-mass spectrometry (GC-MS) [] to analyze this compound in biological samples. These techniques provide valuable information about the compound's structural properties and facilitate its quantification in various matrices.

Q4: Is there information available about the stability of this compound under various conditions?

A4: While specific data on material compatibility is limited in the provided research, this compound's stability in biological samples has been investigated. For instance, this compound derivatives used in HPLC analysis remained stable for at least two weeks when stored at -4°C [].

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research doesn't focus on this compound's catalytic properties. Its therapeutic benefits primarily stem from its antioxidant, anti-inflammatory, and immunomodulatory actions.

Q6: Have computational methods been used to study this compound?

A6: While the provided research doesn't explicitly mention computational studies, such methods could be valuable for understanding this compound's interactions with its targets, predicting its metabolic fate, and designing analogs with improved properties.

Q7: How does the structure of this compound contribute to its activity?

A7: this compound's two free sulfhydryl groups are crucial for its potent antioxidant activity, specifically its ability to act as a thiol donor and replenish glutathione [, ]. Studies suggest that the presence of two free sulfhydryl groups makes it a more effective thiol donor than compounds with a single sulfhydryl group, like N-2-mercaptopropionyl glycine []. Modifications to these sulfhydryl groups could impact its antioxidant and therapeutic effects.

Q8: Is there information about the SHE regulations concerning this compound?

A8: The provided research focuses on this compound's pharmacological properties and doesn't delve into specific SHE regulations. Adhering to relevant safety guidelines during handling, storage, and disposal is crucial.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: While detailed ADME data is limited in the research, studies show that this compound is orally active [, , , ] and can be detected in urine after administration [, ]. It undergoes methylation, forming metabolites like SA 679, which are excreted in urine [, ]. The ratio of this compound to its metabolites in urine varies between individuals [].

Q10: What evidence supports the efficacy of this compound?

A10: Numerous studies demonstrate the efficacy of this compound in various models:

- Rheumatoid arthritis: this compound significantly improved arthritis symptoms in animal models of collagen-induced arthritis by inhibiting synovial proliferation and reducing anti-collagen antibodies []. Clinical studies also demonstrate its efficacy in RA patients, improving clinical parameters and disease activity [, , , , ].

- Organ protection: this compound effectively reduced myocardial infarct size in dogs [, ] and protected against liver injury in transplantation models [, , ]. It also demonstrated benefit in preventing blood-retinal barrier breakdown in diabetic rats [].

- Other applications: this compound inhibited choroidal neovascularization in rats [, ], suggesting potential in treating eye diseases. It also exhibited protective effects against UV-induced skin damage in mice [, ].

Q11: What are the known side effects of this compound?

A11: While generally considered safe, this compound can cause side effects:

- Skin reactions: These are among the most common adverse effects and can range from mild rashes to severe reactions like toxic epidermal necrolysis [, , , ].

- Pulmonary toxicity: this compound can cause interstitial lung disease, sometimes severe and requiring corticosteroid treatment [, , , ].

- Renal effects: Proteinuria, primarily due to membranous nephropathy, is a potential side effect. Discontinuing this compound generally leads to resolution of proteinuria [, , , ].

- Hematologic abnormalities: Rarely, this compound can cause agranulocytosis, a potentially life-threatening condition [].

- Other reported effects: These include yellow nail syndrome [], gigantomastia [], and false-positive urine ketone tests [].

Q12: What analytical methods are used to quantify this compound?

A16: Studies employed HPLC with fluorescence detection after derivatization with N-(1-pyrenyl)maleimide (NPM) for sensitive and reproducible quantification of this compound in human blood []. Additionally, GC-MS techniques have also been used to measure this compound levels in serum [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.